An In-depth Technical Guide to 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene (CAS 78176-67-7)
An In-depth Technical Guide to 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene (CAS 78176-67-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene, a substituted aromatic compound with potential applications as a versatile building block in organic synthesis and medicinal chemistry. While specific data for this exact molecule is limited in public literature, this document extrapolates its properties, reactivity, and potential applications based on established chemical principles and data from structurally related compounds.
Core Compound Identity and Structure
1,5-Dichloro-2,4-bis(methylsulfanyl)benzene is a polysubstituted benzene derivative featuring two chlorine atoms and two methylsulfanyl (-SCH₃) groups. The specific arrangement of these substituents dictates its electronic properties and chemical reactivity.
Caption: Molecular structure of 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 78176-67-7 | - |
| IUPAC Name | 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene | - |
| Molecular Formula | C₈H₈Cl₂S₂ | - |
| Molecular Weight | 239.19 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | - |
| Density | Not available | - |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene is via a nucleophilic aromatic substitution (SNAr) reaction. Starting from the readily available 1,2,4,5-tetrachlorobenzene, reaction with two equivalents of sodium thiomethoxide can selectively displace the two most activated chlorine atoms at the 2 and 4 positions.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Causality of Experimental Choices:
-
Substrate: 1,2,4,5-tetrachlorobenzene is an ideal precursor. The chlorine atoms at positions 2 and 4 are electronically activated for nucleophilic attack by the electron-withdrawing inductive effects of the adjacent chlorine atoms at positions 1 and 5.
-
Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, ideal for displacing activated aryl chlorides.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is chosen because it effectively solvates the sodium cation without solvating the thiomethoxide anion, thereby maximizing the nucleophile's reactivity.
-
Temperature: Heating is typically required to overcome the activation energy for SNAr reactions on chlorinated benzenes.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,4,5-tetrachlorobenzene (1.0 eq) and anhydrous DMF.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add sodium thiomethoxide (2.1 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Predicted Spectroscopic Data for Validation
-
¹H NMR: Two distinct singlets would be expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. A singlet integrating to 6 protons would appear in the aliphatic region (δ 2.4-2.6 ppm) for the two equivalent methyl groups of the methylsulfanyl substituents.
-
¹³C NMR: Four signals would be expected in the aromatic region for the six benzene carbons due to molecular symmetry. One signal in the aliphatic region (δ 15-20 ppm) would correspond to the methyl carbons.
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be prominent, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
Chemical Reactivity and Potential Transformations
The reactivity of the benzene ring is governed by the interplay of its four substituents. The two methylsulfanyl groups are electron-donating via resonance and are ortho, para-directing, thus activating the ring towards electrophilic substitution.[1] Conversely, the two chlorine atoms are electron-withdrawing via induction and deactivating, though they also act as ortho, para-directors.[2]
Key Transformation: Oxidation to Sulfones
A critical transformation for drug development is the oxidation of the electron-donating thioether groups to powerfully electron-withdrawing sulfone groups.[1] This conversion dramatically alters the electronic properties of the molecule and is a key strategy in medicinal chemistry to enhance properties like solubility, metabolic stability, and target engagement.[3]
Caption: Oxidation of thioethers to electron-withdrawing sulfones.
Experimental Protocol: Oxidation to Sulfone The oxidation can be performed in a stepwise manner to yield the sulfoxide or driven to completion to form the sulfone using stronger oxidizing agents or excess reagent.
-
Dissolution: Dissolve the starting thioether (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Oxidation: Cool the solution in an ice bath (0 °C). Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (>2.0 eq for the sulfoxide, >4.0 eq for the sulfone) or hydrogen peroxide in acetic acid, dropwise.[4]
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the resulting sulfone by recrystallization or column chromatography.
Relevance in Medicinal Chemistry and Drug Development
While 1,5-dichloro-2,4-bis(methylsulfanyl)benzene itself is not a known therapeutic agent, its structural motifs are highly relevant in drug design. It serves as a potential scaffold that can be elaborated into more complex molecules.
-
Precursor to Methylsulfonyl Scaffolds: The most significant potential application lies in its role as a precursor to bis(methylsulfonyl)benzene derivatives. The methylsulfonyl (or sulfonamide) group is a cornerstone in medicinal chemistry.[3][5] It is a stable, polar, and metabolically robust functional group that acts as a strong hydrogen bond acceptor, often improving the pharmacokinetic profile of drug candidates.[3][6]
-
Modulation of Physicochemical Properties: Converting the lipophilic methylsulfanyl groups into hydrophilic methylsulfonyl groups can significantly increase a molecule's solubility and reduce its lipophilicity, which are critical parameters for oral bioavailability and reduced off-target toxicity.[3]
-
Bioisosteric Replacement: The sulfonamide group, which can be derived from sulfonyl chlorides, is often used as a bioisostere for carboxylic acids or phenols, maintaining biological activity while improving drug-like properties.[5]
Safety and Handling
-
General Precautions: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7][9]
-
Hazards of Analogs: Chlorinated solvents and aromatic compounds can pose health risks, including potential damage to the liver, kidneys, and central nervous system upon prolonged or repeated exposure.[7][10] Thioethers can be irritants and may have unpleasant odors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
References
-
Wikipedia. (2024). Methylsulfonylmethane. Available at: [Link]
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Chem-Station. (2014). Sulfonyl Protective Groups. Available at: [Link]
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Journal of the American Chemical Society. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Available at: [Link]
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PMC. (2025). A reagent to access methyl sulfones. Available at: [Link]
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Ecolink, Inc. (2025). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available at: [Link]
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Euro Chlor. (2022). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
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Royal Society of Chemistry. (2024). Arylation of benzazoles at the 4 positions by activation of their 2-methylsulfinyl groups. ChemComm. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2021). Thiols/Methionine Reagent Guide. Available at: [Link]
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Inorganic Chemistry Frontiers. (2022). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Available at: [Link]
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MDPI. (2025). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules. Available at: [Link]
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Preprints.org. (2024). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol- Free Reagents. Available at: [Link]
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ACS Publications. (2025). Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation. Available at: [Link]
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Royal Society of Chemistry. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science. Available at: [Link]
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Redox. (2022). Safety Data Sheet Chlorinated Paraffin. Available at: [Link]
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Royal Society of Chemistry. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science. Available at: [Link]
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ALevelChem.com. (2023). Reactivity and orientation of the benzene ring with more than one substituent. Available at: [Link]
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Olin Chlor Alkali. (2021). Chlorinated Solvents Product Stewardship Manual. Available at: [Link]
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